4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]-
CAS No.: 927986-31-0
Cat. No.: VC16268239
Molecular Formula: C14H12Cl2N2O3S
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.
![4-Thiazoleacetic acid, 2-[2-[[(3,4-dichlorophenyl)methyl]amino]-2-oxoethyl]- - 927986-31-0](/images/structure/VC16268239.png)
Specification
CAS No. | 927986-31-0 |
---|---|
Molecular Formula | C14H12Cl2N2O3S |
Molecular Weight | 359.2 g/mol |
IUPAC Name | 2-[2-[2-[(3,4-dichlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-4-yl]acetic acid |
Standard InChI | InChI=1S/C14H12Cl2N2O3S/c15-10-2-1-8(3-11(10)16)6-17-12(19)5-13-18-9(7-22-13)4-14(20)21/h1-3,7H,4-6H2,(H,17,19)(H,20,21) |
Standard InChI Key | DOVLYVGIIPQMJM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1CNC(=O)CC2=NC(=CS2)CC(=O)O)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Table 1: Core Chemical Properties
Property | Value |
---|---|
CAS No. | 879399-82-3 |
Molecular Weight | 490.42 g/mol |
Molecular Formula | C₁₉H₂₁Cl₂N₃O₄S₂ |
Purity (LCMS) | 98.95% |
Storage Conditions | -20°C (under nitrogen) |
Synthesis and Manufacturing
Analytical Validation
The compound’s structure is confirmed through:
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¹H NMR Spectroscopy: Matches expected proton environments (e.g., aromatic protons from dichlorophenyl, morpholine methylene signals) .
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LCMS: Molecular ion peak at m/z 490.42 aligns with the theoretical mass .
Physicochemical and Stability Profiles
Physical State and Solubility
The compound exists as a colorless to light yellow oil at room temperature . Its lipophilic nature (predicted logP ~5.9 based on analogs ) suggests poor aqueous solubility, necessitating organic solvents like DMSO or ethanol for dissolution.
Stability Considerations
Stability data indicate:
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Short-term Storage: 1 month at -20°C under nitrogen.
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Long-term Storage: 6 months at -80°C under nitrogen .
Degradation pathways may involve hydrolysis of the amide bond or oxidation of the thiazole ring.
Analytical and Quality Control Methods
Structural Elucidation
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Nuclear Magnetic Resonance (NMR): ¹H NMR confirms substituent positions and stereochemistry .
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Infrared Spectroscopy (IR): Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Comparative Analysis with Analogues
Table 2: Structural and Functional Comparison
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